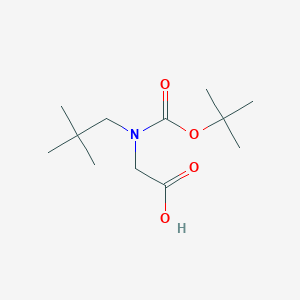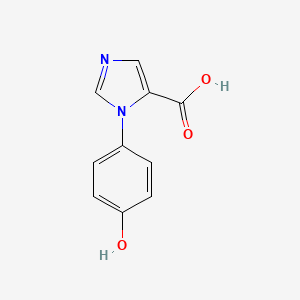![molecular formula C12H15BrN2O4 B13505705 Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate is an organic compound with the molecular formula C12H15BrN2O4. This compound is characterized by the presence of a bromine atom, a nitro group, and an ethyl ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate typically involves the reaction of 5-bromo-2-nitroaniline with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like thiols, amines, alkoxides; solvents like DMF or ethanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: Ethyl 2-[(5-amino-2-nitrophenyl)amino]-2-methylpropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoic acid
Scientific Research Applications
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with potential biological activities. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]acetate: Similar structure but with a different ester group.
Ethyl 2-[(5-chloro-2-nitrophenyl)amino]-2-methylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-[(5-bromo-2-aminophenyl)amino]-2-methylpropanoate: Similar structure but with an amino group instead of a nitro group
These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different substituents can significantly influence their chemical behavior and biological activities.
Properties
Molecular Formula |
C12H15BrN2O4 |
|---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-2-nitroanilino)-2-methylpropanoate |
InChI |
InChI=1S/C12H15BrN2O4/c1-4-19-11(16)12(2,3)14-9-7-8(13)5-6-10(9)15(17)18/h5-7,14H,4H2,1-3H3 |
InChI Key |
CDVDTKLZNOUPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[(3-bromophenyl)amino]propanoate](/img/structure/B13505628.png)
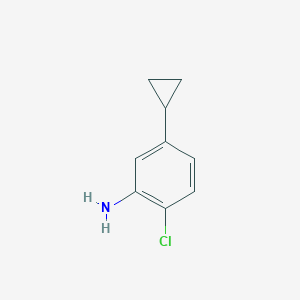
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)

![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
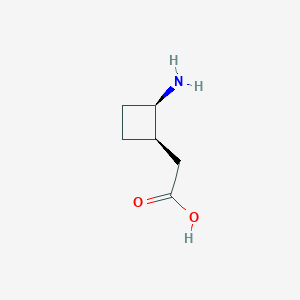
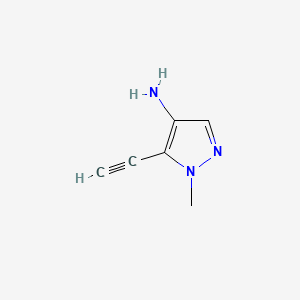

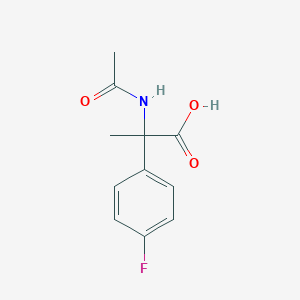
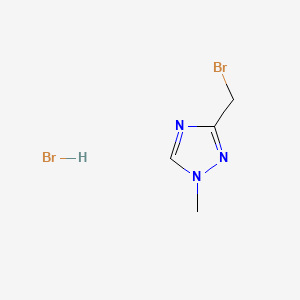
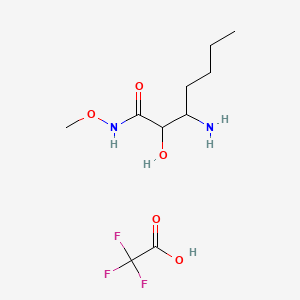
![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
